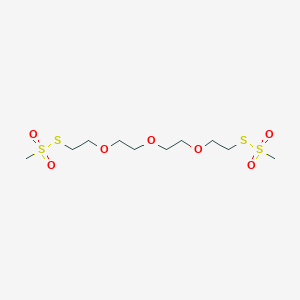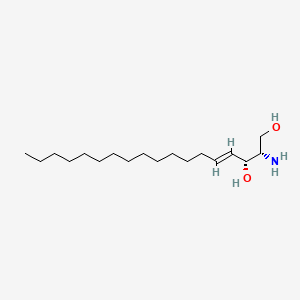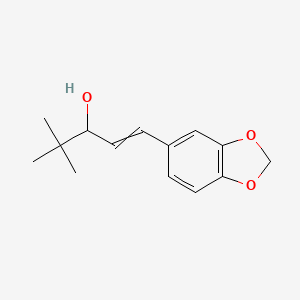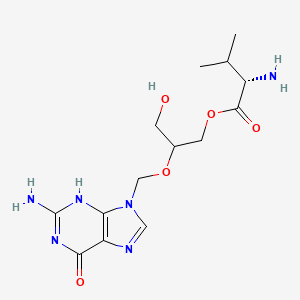
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate
Overview
Description
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a useful research compound. Its molecular formula is C10H22O7S4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oligonucleotide Synthesis : 3,6,9-Trioxaundecane-1,11-diisocyanate, a related compound, was synthesized and used in oligoribonucleotide synthesis. This spacer performed comparably to hexamethylene diamine in this application (Gunzenhauser, Biała, & Strazewski, 1998).
Synthesis of Novel Compounds : The compound was used in the synthesis of 3,4:3',4'-Bis(3,6,9-trioxaundecane-1,11-dioxy)benzil, a bis(crown ether)benzil, and its derivatives (Kimura, Shi, Hashimoto, & Hu, 2006).
Extraction of Rare Earth Elements : A functionalized ionic liquid containing 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate was studied for extracting rare earth elements from aqueous solutions, highlighting its potential in resource recovery and environmental applications (Turanov, Karandashev, Baulin, Kirillov, Kirillov, Rychkov, & Tsivadze, 2016).
Photochromic Behavior : The compound was involved in the study of bisviologen derivatives and their photochromic behavior in the presence of alkali metal ions, which is significant for developing materials with light-responsive properties (Kuwabara & Yabuzaki, 2003).
Electrochemical Applications : It was used in the study of electrochemical properties of poly(1,11-bis(1,1-pyrrole)-3,6,9-trioxaundecane) film electrodes, indicating its utility in developing energy storage materials and sensors (Cihaner & Önal, 2008).
Chemical Synthesis and Characterization : The compound has been used in the synthesis and structural characterization of various chemical entities, including phenazine derivatives and macrocyclic compounds (Alonso, Horcajada, Groombridge, Chudasama Née Mandalia, Motevalli, Utley, & Wyatt, 2005).
properties
IUPAC Name |
1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRBHDIGMOPFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)


![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)



